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REACTION_CXSMILES
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[CH2:1]([C:3]1[CH:8]=[CH:7][C:6](Br)=[CH:5][N:4]=1)[CH3:2].[CH2:10](C([Sn])=C(CCCC)CCCC)[CH2:11]CC>CN(C=O)C.C1COCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:10]=[CH2:11])=[CH:5][N:4]=1)[CH3:2] |f:2.3,^1:11,39,41,60,79|
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Name
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Quantity
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0.6 g
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Type
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reactant
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Smiles
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C(C)C1=NC=C(C=C1)Br
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Name
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DMF THF
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Quantity
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6 mL
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Type
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solvent
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Smiles
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CN(C)C=O.C1CCOC1
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Name
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Quantity
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1.03 mL
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Type
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reactant
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Smiles
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C(CCC)C(=C(CCCC)CCCC)[Sn]
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Name
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Quantity
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0.048 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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Quantity
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60 mL
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The title compound was prepared
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Type
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CUSTOM
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Details
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After completion of the reaction (TLC)
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled to RT
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Type
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EXTRACTION
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Details
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extracted with DCM (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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evaporator below 40° C
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Type
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CUSTOM
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Details
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The crude was purified through column chromatography (2% ethylacetate:hexane in silica 100-200 mesh, Diameter of column—5.0 cm, Height of silica—approx. 5 inch)
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Name
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Type
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product
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Smiles
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C(C)C1=NC=C(C=C1)C=C
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| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.4 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.3% |
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Source
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Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |